molecular formula C23H27N5O B4199549 6-[4-[(1R,2R)-2-hydroxyspiro[1,2-dihydroindene-3,4'-piperidine]-1-yl]piperazin-1-yl]pyridine-3-carbonitrile

6-[4-[(1R,2R)-2-hydroxyspiro[1,2-dihydroindene-3,4'-piperidine]-1-yl]piperazin-1-yl]pyridine-3-carbonitrile

Cat. No.: B4199549
M. Wt: 389.5 g/mol
InChI Key: XTWTYMAZMZDVIY-YADHBBJMSA-N
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Description

6-{4-[rel-(2R,3R)-2-hydroxy-2,3-dihydrospiro[indene-1,4’-piperidin]-3-yl]-1-piperazinyl}nicotinonitrile bis(trifluoroacetate) (salt) is a complex organic compound with a unique structure that includes a spiro[indene-1,4’-piperidin] moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-{4-[rel-(2R,3R)-2-hydroxy-2,3-dihydrospiro[indene-1,4’-piperidin]-3-yl]-1-piperazinyl}nicotinonitrile bis(trifluoroacetate) (salt) involves multiple steps. The key steps include the formation of the spiro[indene-1,4’-piperidin] core, followed by the introduction of the piperazinyl and nicotinonitrile groups. The reaction conditions typically involve the use of strong bases, such as sodium hydride, and solvents like dimethylformamide (DMF) to facilitate the reactions.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors to improve reaction efficiency and the development of scalable purification methods to ensure the purity of the final product.

Chemical Reactions Analysis

Types of Reactions

6-{4-[rel-(2R,3R)-2-hydroxy-2,3-dihydrospiro[indene-1,4’-piperidin]-3-yl]-1-piperazinyl}nicotinonitrile bis(trifluoroacetate) (salt) can undergo various types of chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone.

    Reduction: The nitrile group can be reduced to an amine.

    Substitution: The piperazinyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles like sodium azide for substitution reactions. The reaction conditions often involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxyl group would yield a ketone, while reduction of the nitrile group would yield an amine.

Scientific Research Applications

6-{4-[rel-(2R,3R)-2-hydroxy-2,3-dihydrospiro[indene-1,4’-piperidin]-3-yl]-1-piperazinyl}nicotinonitrile bis(trifluoroacetate) (salt) has several scientific research applications:

    Chemistry: It can be used as a building block for the synthesis of more complex molecules.

    Biology: It may have potential as a ligand for studying receptor-ligand interactions.

    Medicine: Its unique structure could be explored for potential therapeutic applications, such as in the development of new drugs.

    Industry: It could be used in the development of new materials with specific properties, such as polymers or coatings.

Mechanism of Action

The mechanism of action of 6-{4-[rel-(2R,3R)-2-hydroxy-2,3-dihydrospiro[indene-1,4’-piperidin]-3-yl]-1-piperazinyl}nicotinonitrile bis(trifluoroacetate) (salt) involves its interaction with specific molecular targets. The compound’s structure allows it to bind to certain receptors or enzymes, potentially modulating their activity. The exact pathways involved would depend on the specific biological context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other spiro[indene-1,4’-piperidin] derivatives and piperazinyl-substituted nicotinonitriles. These compounds share structural similarities but may differ in their specific functional groups or overall molecular architecture.

Uniqueness

What sets 6-{4-[rel-(2R,3R)-2-hydroxy-2,3-dihydrospiro[indene-1,4’-piperidin]-3-yl]-1-piperazinyl}nicotinonitrile bis(trifluoroacetate) (salt) apart is its combination of the spiro[indene-1,4’-piperidin] core with the piperazinyl and nicotinonitrile groups. This unique structure may confer distinct chemical and biological properties, making it a valuable compound for further research and development.

Properties

IUPAC Name

6-[4-[(1R,2R)-2-hydroxyspiro[1,2-dihydroindene-3,4'-piperidine]-1-yl]piperazin-1-yl]pyridine-3-carbonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H27N5O/c24-15-17-5-6-20(26-16-17)27-11-13-28(14-12-27)21-18-3-1-2-4-19(18)23(22(21)29)7-9-25-10-8-23/h1-6,16,21-22,25,29H,7-14H2/t21-,22+/m1/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XTWTYMAZMZDVIY-YADHBBJMSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNCCC12C(C(C3=CC=CC=C23)N4CCN(CC4)C5=NC=C(C=C5)C#N)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CNCCC12[C@H]([C@@H](C3=CC=CC=C23)N4CCN(CC4)C5=NC=C(C=C5)C#N)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H27N5O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

389.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
6-[4-[(1R,2R)-2-hydroxyspiro[1,2-dihydroindene-3,4'-piperidine]-1-yl]piperazin-1-yl]pyridine-3-carbonitrile
Reactant of Route 2
Reactant of Route 2
6-[4-[(1R,2R)-2-hydroxyspiro[1,2-dihydroindene-3,4'-piperidine]-1-yl]piperazin-1-yl]pyridine-3-carbonitrile
Reactant of Route 3
Reactant of Route 3
6-[4-[(1R,2R)-2-hydroxyspiro[1,2-dihydroindene-3,4'-piperidine]-1-yl]piperazin-1-yl]pyridine-3-carbonitrile
Reactant of Route 4
Reactant of Route 4
6-[4-[(1R,2R)-2-hydroxyspiro[1,2-dihydroindene-3,4'-piperidine]-1-yl]piperazin-1-yl]pyridine-3-carbonitrile
Reactant of Route 5
6-[4-[(1R,2R)-2-hydroxyspiro[1,2-dihydroindene-3,4'-piperidine]-1-yl]piperazin-1-yl]pyridine-3-carbonitrile
Reactant of Route 6
6-[4-[(1R,2R)-2-hydroxyspiro[1,2-dihydroindene-3,4'-piperidine]-1-yl]piperazin-1-yl]pyridine-3-carbonitrile

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